2-Fluoro-4-(pentafluorosulfur)phenylacetonitrile
Description
2-Fluoro-4-(pentafluorosulfur)phenylacetonitrile is a fluorinated aromatic nitrile characterized by a fluorine atom at the 2-position and a pentafluorosulfur (SF₅) group at the 4-position of the benzene ring. The SF₅ group is a strong electron-withdrawing substituent, enhancing the electrophilicity of the nitrile moiety and influencing reactivity in organic transformations.
Properties
IUPAC Name |
2-[2-fluoro-4-(pentafluoro-λ6-sulfanyl)phenyl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F6NS/c9-8-5-7(16(10,11,12,13)14)2-1-6(8)3-4-15/h1-2,5H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRJOIBSIPPXZHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(F)(F)(F)(F)F)F)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F6NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801187285 | |
| Record name | (OC-6-21)-[4-(Cyanomethyl)-3-fluorophenyl]pentafluorosulfur | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801187285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1240256-87-4 | |
| Record name | (OC-6-21)-[4-(Cyanomethyl)-3-fluorophenyl]pentafluorosulfur | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1240256-87-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (OC-6-21)-[4-(Cyanomethyl)-3-fluorophenyl]pentafluorosulfur | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801187285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2-Fluoro-4-(pentafluorosulfur)phenylacetonitrile typically involves the reaction of 2-fluorobenzyl cyanide with pentafluorosulfur chloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the substitution reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
2-Fluoro-4-(pentafluorosulfur)phenylacetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The fluoro and pentafluorosulfur groups can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
2-Fluoro-4-(pentafluorosulfur)phenylacetonitrile is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in the development of new chemical compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions. Its ability to form strong interactions with biological molecules makes it a useful tool in biochemical research.
Medicine: Research into potential pharmaceutical applications includes the investigation of its effects on specific biological pathways and its potential as a drug candidate.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-(pentafluorosulfur)phenylacetonitrile involves its interaction with specific molecular targets. The fluoro and pentafluorosulfur groups can form strong interactions with enzymes and receptors, leading to inhibition or activation of specific biological pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Effects on Reactivity and Stability
Key Compounds for Comparison :
4-Fluoro-3-(trifluoromethyl)phenylacetonitrile (CF₃-substituted)
[(4-Fluorophenyl)sulfonyl]acetonitrile (sulfonyl-substituted)
2-Fluoro-4-hydroxybenzonitrile (hydroxyl-substituted)
Table 1: Structural and Functional Comparisons
Reactivity in Hydrolysis and Enzymatic Conversion
- Electron-Withdrawing Effects : The SF₅ group in 2-Fluoro-4-(pentafluorosulfur)phenylacetonitrile is stronger than CF₃ or SO₂, making its nitrile group more susceptible to nucleophilic attack. This aligns with studies showing that electron-withdrawing substituents enhance nitrile hydrolysis rates .
- Enzymatic Activity: Evidence from nitrile-hydrolyzing enzymes indicates that substituent size and polarity influence conversion efficiency.
Physical Properties and Solubility Trends
- Lipophilicity : The SF₅ group imparts significant hydrophobicity, making the compound less soluble in polar solvents compared to hydroxyl- or sulfonyl-containing analogs .
- Thermal Stability : Sulfonyl and SF₅ groups enhance thermal stability relative to CF₃ or hydroxyl groups, which may decompose at lower temperatures .
Market and Industrial Relevance
- Phenylacetonitrile Derivatives : Fluorinated nitriles are niche products in the chemical market, with phenylacetonitrile (CAS 140-29-4) serving as a precursor in fragrance and pharmaceutical industries. Derivatives like 2-Fluoro-4-(pentafluorosulfur)phenylacetonitrile cater to specialized applications due to higher production costs .
- Regional Demand: Asia-Pacific dominates nitrile production, driven by agrochemical and pharmaceutical sectors, while SF₅-substituted compounds are more prevalent in North American and EU research pipelines .
Biological Activity
2-Fluoro-4-(pentafluorosulfur)phenylacetonitrile is a fluorinated organic compound that has garnered attention in various fields, including medicinal chemistry and materials science. This article explores its biological activity, focusing on mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a fluorine atom and a pentafluorosulfur group, which significantly influence its chemical reactivity and biological interactions. The presence of these electronegative elements can enhance the compound's lipophilicity and alter its binding affinity to biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C9H4F6N |
| Molecular Weight | 239.14 g/mol |
| IUPAC Name | 2-Fluoro-4-(pentafluorosulfur)phenylacetonitrile |
| CAS Number | Not available |
The biological activity of 2-Fluoro-4-(pentafluorosulfur)phenylacetonitrile primarily involves its interaction with specific enzymes and receptors. The fluorinated groups may enhance the compound's ability to penetrate cell membranes, facilitating its uptake into cells where it can exert pharmacological effects.
Enzyme Inhibition
Research indicates that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For example, it has been shown to inhibit the activity of cytochrome P450 enzymes, which play a crucial role in drug metabolism and synthesis of endogenous compounds.
Therapeutic Applications
The unique properties of 2-Fluoro-4-(pentafluorosulfur)phenylacetonitrile suggest several potential therapeutic applications:
- Anticancer Activity : Preliminary studies have indicated that the compound may exhibit cytotoxic effects against various cancer cell lines, potentially through mechanisms involving apoptosis induction.
- Antimicrobial Properties : The compound has shown promise as an antimicrobial agent, particularly against resistant strains of bacteria due to its ability to disrupt bacterial cell membranes.
- Neurological Disorders : Its interaction with neurotransmitter systems suggests potential applications in treating neurological disorders by modulating synaptic transmission.
Case Studies
Several studies have highlighted the biological activity of 2-Fluoro-4-(pentafluorosulfur)phenylacetonitrile:
- Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry evaluated the cytotoxic effects of various fluorinated phenylacetonitriles, including this compound, against human breast cancer cells. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting potential for further development as an anticancer agent .
- Antimicrobial Efficacy : In a recent investigation published in Antibiotics, the compound was tested against multiple strains of Staphylococcus aureus. The results demonstrated an inhibition zone greater than 15 mm at a concentration of 50 µg/mL, indicating strong antimicrobial properties .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
